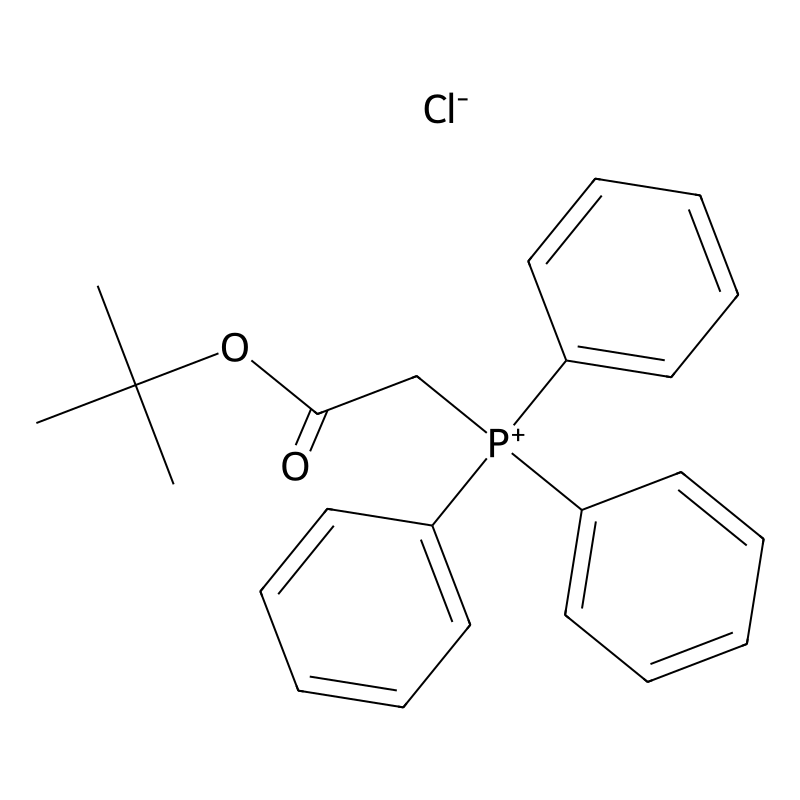

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Content Navigation

Researchers requiring Wittig olefination of base-sensitive aldehydes face degradation with methyl ester reagents during harsh basic hydrolysis. (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride provides a solution: 1) tert-Butyl ester cleaved cleanly under mild TFA, preserving epoxides, lactones, and stereocenters. 2) Chloride counterion offers ~11% higher active ylide mass efficiency vs. bromide, reducing reagent mass in scale-up. 3) Compatible with mild biphasic ylide generation (aq. NaOH/DCM), avoiding hazardous strong bases.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride (CAS 35000-37-4) is a highly crystalline, stabilized Wittig reagent precursor used to introduce tert-butyl ester-protected α,β-unsaturated moieties via the olefination of aldehydes and ketones . As a phosphonium salt, it generates a reactive ylide upon deprotonation, facilitating predictable C=C bond formation. Its primary procurement value lies in the tert-butyl group, which serves as an acid-labile protecting group, and its chloride counterion, which offers a favorable molecular weight profile for industrial scale-up [1]. The compound is widely utilized in pharmaceutical intermediate synthesis where downstream functional group preservation is critical [2].

Research Fit

References

- [2] Zhang, L., et al. Crystal structure of (tert-butoxycarbonylmethyl)triphenylphosphonium chloride, C24H26ClO2P. Zeitschrift für Kristallographie - New Crystal Structures 241(2):173-174 (2026).

- [3] Krennhrubec, K., et al. 2-Aroylindoles and 2-Aroylbenzofurans with N-Hydroxyacrylamide Substructures as a Novel Series of Rationally Designed Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry 50(11):2752-2766 (2007).

Substituting this compound with a generic methyl or ethyl ester Wittig reagent (e.g., (methoxycarbonylmethyl)triphenylphosphonium chloride) fundamentally alters downstream processing. Methyl esters require harsh basic hydrolysis (e.g., NaOH or LiOH) to unmask the carboxylic acid, which frequently destroys base-sensitive functional groups such as epoxides, lactones, or epimerizable stereocenters [1]. The tert-butyl ester, conversely, is cleanly cleaved under mild acidic conditions (e.g., TFA), preserving complex molecular architectures [2]. Furthermore, substituting the chloride salt with the corresponding bromide salt decreases the active ylide yield per gram by approximately 11% due to the higher molecular weight of bromine, reducing mass efficiency in large-scale procurement [3].

Substitution Risk

References

- [1] Krennhrubec, K., et al. 2-Aroylindoles and 2-Aroylbenzofurans with N-Hydroxyacrylamide Substructures as a Novel Series of Rationally Designed Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry 50(11):2752-2766 (2007).

- [2] Agami, C., et al. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron 58(14):2701-2724 (2002).

- [3] Zhang, L., et al. Crystal structure of (tert-butoxycarbonylmethyl)triphenylphosphonium chloride, C24H26ClO2P. Zeitschrift für Kristallographie - New Crystal Structures 241(2):173-174 (2026).

Selective Cleavage in Base-Sensitive Substrates

When synthesizing α,β-unsaturated acids from complex aldehydes, the choice of the ester protecting group dictates the downstream deprotection strategy. Olefination with (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride yields a tert-butyl ester, which is readily cleaved to the free carboxylic acid using trifluoroacetic acid (TFA) at room temperature[1]. In contrast, the methyl ester analogue requires strong aqueous base (pH > 12), which induces hydrolysis of ancillary esters or epimerization of adjacent stereocenters [2]. Procurement of the tert-butyl derivative is therefore critical for multi-step syntheses involving base-labile intermediates.

| Evidence Dimension | Deprotection conditions and functional group tolerance |

| Target Compound Data | Acidic cleavage (TFA/DCM), preserves base-sensitive groups |

| Comparator Or Baseline | Methyl ester Wittig reagent (requires pH > 12 for hydrolysis) |

| Quantified Difference | Prevents degradation of base-sensitive substrates (e.g., lactones, epoxides) |

| Conditions | Downstream carboxylic acid unmasking post-Wittig reaction |

Procuring the tert-butyl variant prevents the destruction of complex, base-sensitive molecular architectures during the final deprotection step.

Stoichiometric Mass Efficiency vs. Bromide Salt

For industrial procurement, the mass efficiency of the ylide precursor directly impacts material costs and reactor loading. (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride has a molecular weight of 412.89 g/mol, yielding approximately 2.42 mmol of active ylide per gram of reagent [1]. The corresponding bromide salt (MW 457.34 g/mol) yields only 2.18 mmol per gram. Procuring the chloride salt provides an 11% increase in active reagent per unit mass, optimizing atom economy and reducing the bulk mass required for large-scale olefination campaigns .

| Evidence Dimension | Active ylide yield per gram of reagent |

| Target Compound Data | 2.42 mmol/g (Chloride salt, MW 412.89) |

| Comparator Or Baseline | 2.18 mmol/g (Bromide salt, MW 457.34) |

| Quantified Difference | 11% higher molar efficiency per unit mass |

| Conditions | Stoichiometric calculation for process scale-up |

Higher mass efficiency reduces the total mass of reagent required, lowering procurement costs and minimizing waste in scaled-up processes.

Process Safety and Mild Activation vs. Phosphonate Reagents

While Horner-Wadsworth-Emmons (HWE) reagents like tert-butyl diethylphosphonoacetate are common alternatives for synthesizing α,β-unsaturated esters, they typically require strong, often pyrophoric bases (e.g., NaH, n-BuLi) for activation [1]. In contrast, (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride forms a stabilized ylide that can be generated using significantly milder bases, such as aqueous NaOH in biphasic systems or triethylamine [2]. This eliminates the need for strictly anhydrous conditions and hazardous strong bases, making the phosphonium chloride a safer, more process-friendly choice for manufacturing environments.

| Evidence Dimension | Base strength required for activation |

| Target Compound Data | Mild bases (e.g., NaOH, NEt3, K2CO3) |

| Comparator Or Baseline | HWE phosphonates (often require NaH or n-BuLi) |

| Quantified Difference | Eliminates pyrophoric base requirements and strict anhydrous constraints |

| Conditions | Ylide/carbanion generation for olefination |

Using milder bases improves process safety, reduces cooling requirements, and simplifies reactor setups in industrial manufacturing.

Complex Pharmaceutical Intermediate Synthesis

Ideal for the late-stage olefination of aldehydes containing base-sensitive moieties (e.g., lactones, epoxides), where the resulting tert-butyl ester can be cleanly deprotected with TFA, avoiding the destructive basic hydrolysis required by methyl ester alternatives [1].

Large-Scale Olefination Campaigns

The chloride salt is preferred over the bromide salt in pilot-plant scale-ups due to its 11% higher mass efficiency, reducing the overall mass of reagents and byproducts handled during stoichiometric Wittig reactions [2].

Biphasic Process Chemistry Workflows

Highly suitable for process chemistry environments that utilize mild, biphasic conditions (e.g., aq. NaOH/DCM) to generate the stabilized ylide, avoiding the hazards and extreme cooling requirements associated with NaH or BuLi required for HWE phosphonate alternatives .

Application Fit

References

- [1] Krennhrubec, K., et al. 2-Aroylindoles and 2-Aroylbenzofurans with N-Hydroxyacrylamide Substructures as a Novel Series of Rationally Designed Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry 50(11):2752-2766 (2007).

- [2] Zhang, L., et al. Crystal structure of (tert-butoxycarbonylmethyl)triphenylphosphonium chloride, C24H26ClO2P. Zeitschrift für Kristallographie - New Crystal Structures 241(2):173-174 (2026).

GHS Hazard Statements

H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Explore Compound Types